![molecular formula C9H15NO4 B2474857 5-(((Allyloxy)carbonyl)amino)pentanoic acid CAS No. 87154-18-5](/img/structure/B2474857.png)
5-(((Allyloxy)carbonyl)amino)pentanoic acid
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Overview
Description
The compound “5-(((Allyloxy)carbonyl)amino)pentanoic acid” is an amino acid derivative with an allyloxy carbonyl group attached . It’s worth noting that the specific compound you’re asking about might not have been extensively studied or it might be known under a different name.
Molecular Structure Analysis
The molecular structure of “5-(((Allyloxy)carbonyl)amino)pentanoic acid” would likely include a pentanoic acid backbone with an amino group and an allyloxy carbonyl group attached .Chemical Reactions Analysis
Amino acids and their derivatives can undergo a variety of chemical reactions. For example, they can participate in the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(((Allyloxy)carbonyl)amino)pentanoic acid” would depend on its specific structure. For example, similar compounds like “5-Benzyloxycarbonylamino-pentanoic acid” have a molecular weight of 251.278 Da .Scientific Research Applications
- Boc-Orn(Alloc)-OH serves as a building block for peptoids, which are peptide-like molecules with diverse applications. Researchers use it to create sequence-defined peptoids with both side-chain and backbone variations . These peptoids find use in drug discovery, biomaterials, and molecular recognition studies.
Peptoid Synthesis
Mechanism of Action
Mode of Action
The mode of action of 5-(((Allyloxy)carbonyl)amino)pentanoic acid is currently unknown due to the lack of research on this specific compound . .
Result of Action
The molecular and cellular effects of 5-(((Allyloxy)carbonyl)amino)pentanoic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(prop-2-enoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-7-14-9(13)10-6-4-3-5-8(11)12/h2H,1,3-7H2,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMLZIQZHFOYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((Allyloxy)carbonyl)amino)pentanoic acid |
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